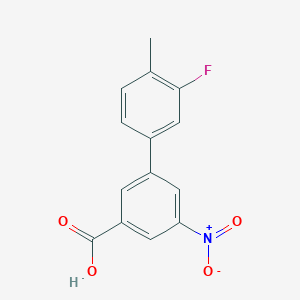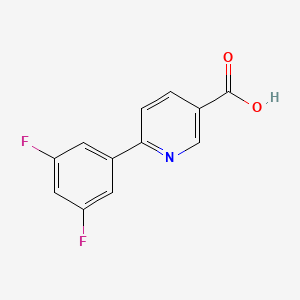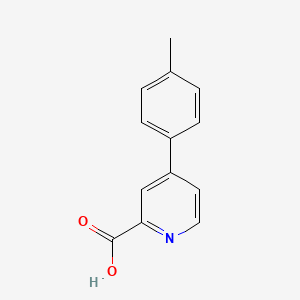![molecular formula C18H17NO5 B1393841 1-[4-(4-Methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 894609-33-7](/img/structure/B1393841.png)
1-[4-(4-Methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
1-[4-(4-Methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid, also known as 4-MPCA, is an organic compound that has been studied for its potential applications in various scientific research fields. It is a derivative of pyrrolidine and belongs to the class of compounds known as carboxylic acids. 4-MPCA has been studied for its ability to act as a ligand for a variety of proteins and enzymes, and for its potential applications in drug discovery, chemical synthesis, and biochemistry.
Scientific Research Applications
X-ray Powder Diffraction Data
- Application: This compound is an important intermediate in the synthesis of the anticoagulant, apixaban. X-ray powder diffraction data are provided for the compound, indicating its structural integrity and purity, essential for pharmaceutical synthesis (Wang et al., 2017).
Bioactive Derivatives from Marine Fungi
- Application: Derivatives of phenyl ether, related to the chemical structure , have been isolated from marine-derived fungi. These derivatives, including compounds structurally related to 1-[4-(4-Methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid, exhibit strong antioxidant activity (Xu et al., 2017).
Synthesis and Biological Activity of Pyrrolidine Derivatives
- Application: Novel 5-oxopyrrolidine derivatives, structurally akin to the compound in focus, have shown promising anticancer and antimicrobial activity, especially against multidrug-resistant strains. This indicates their potential in developing new therapeutic agents (Kairytė et al., 2022).
Antioxidant Activity of Pyrrolidine Derivatives
- Application: Certain derivatives of 5-oxopyrrolidine-3-carboxylic acid have been identified as potent antioxidants. Their antioxidant activity, in some cases, exceeds that of ascorbic acid, making them significant for pharmaceutical and nutraceutical applications (Tumosienė et al., 2019).
Structural Analysis of Triazole Derivatives
- Application: The structure of triazole derivatives, related to the compound , has been determined experimentally and via quantum-chemical calculations. These studies are crucial for understanding the chemical behavior and potential applications of similar compounds (Shtabova et al., 2005).
Antimicrobial Evaluation of Thiadiazole Derivatives
- Application: Thiadiazole derivatives of phenoxy acetic acid, structurally related to the compound , exhibit significant in vitro antimicrobial activities. These findings are essential for developing new antimicrobial agents (Noolvi et al., 2016).
properties
IUPAC Name |
1-[4-(4-methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-23-14-6-8-16(9-7-14)24-15-4-2-13(3-5-15)19-11-12(18(21)22)10-17(19)20/h2-9,12H,10-11H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNMDVDHWRCYNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)N3CC(CC3=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



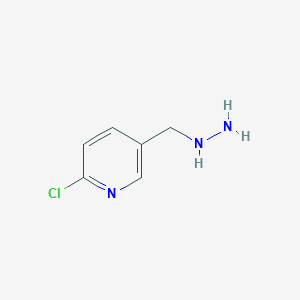
![4-{[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]methyl}benzonitrile](/img/structure/B1393760.png)
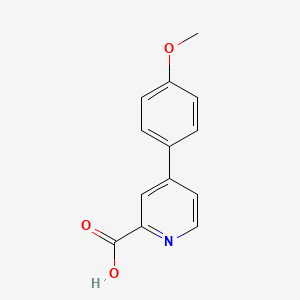
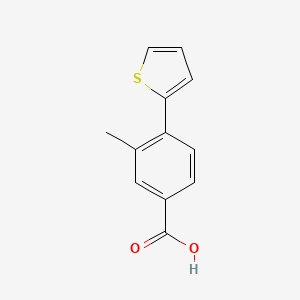
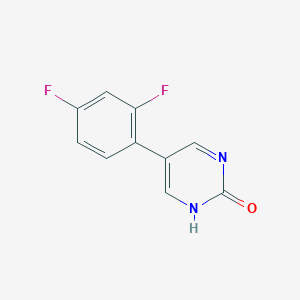
![2'-Fluoro-4'-methyl-5-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393765.png)
![tert-Butyl 1-[3-fluoro-4-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate](/img/structure/B1393767.png)
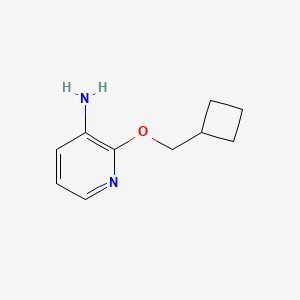
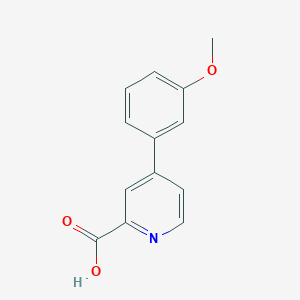
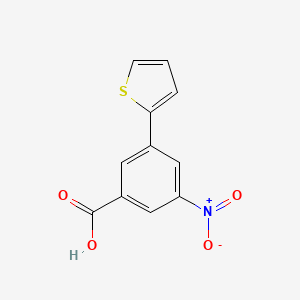
![3',5'-Difluoro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393773.png)
